molecular formula C13H24N2O2 B12342925 tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

Cat. No.: B12342925
M. Wt: 240.34 g/mol
InChI Key: KAVQNCGGFFBHEO-FGWVZKOKSA-N
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Description

tert-Butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a bicyclic structure with an azabicyclo[321]octane core, which is a common scaffold in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane core can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)/t9?,10-,11+

InChI Key

KAVQNCGGFFBHEO-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1C[C@H]2CC[C@@H](C1)N2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2

Origin of Product

United States

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